BenchChemオンラインストアへようこそ!

1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine

sigma-2 receptor subtype selectivity guanidine ligands

1-(4,6-Dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine (CAS 667431-12-1, CHEMBL4176080) is a small-molecule N,N′-disubstituted guanidine that tethers a 4,6-dimethylpyrimidine ring to a tryptamine (indole‑ethyl) moiety. It has a molecular formula of C₁₇H₂₀N₆ and a molecular weight of 308.4 g/mol.

Molecular Formula C17H20N6
Molecular Weight 308.4 g/mol
Cat. No. B4089742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine
Molecular FormulaC17H20N6
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)N)C
InChIInChI=1S/C17H20N6/c1-11-9-12(2)22-17(21-11)23-16(18)19-8-7-13-10-20-15-6-4-3-5-14(13)15/h3-6,9-10,20H,7-8H2,1-2H3,(H3,18,19,21,22,23)
InChIKeyLRXTUBHKBZJFDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,6-Dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine: Baseline Identity and Procurement Profile


1-(4,6-Dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine (CAS 667431-12-1, CHEMBL4176080) is a small-molecule N,N′-disubstituted guanidine that tethers a 4,6-dimethylpyrimidine ring to a tryptamine (indole‑ethyl) moiety. It has a molecular formula of C₁₇H₂₀N₆ and a molecular weight of 308.4 g/mol [1]. The compound was initially prepared via the reaction of 4,6-dimethylpyrimidin-2-ylcyanamide with tryptamine, as documented in primary synthetic literature [2], and has been structurally authenticated by ¹H NMR spectroscopy [3]. Its computed physicochemical properties (XLogP3 = 2.1, hydrogen bond donor count = 3, hydrogen bond acceptor count = 3) place it within favorable drug-like and CNS-accessible chemical space [1]. The compound is commercially available from multiple screening compound suppliers, and a deposited NMR spectrum facilitates rapid identity verification upon receipt [3].

Why Indole-Tryptamine Guanidines Cannot Be Replaced by Generic Sigma-2 or A2A Ligands Without Quantitative Evidence


Within the family of N-(4,6-dimethylpyrimidin-2-yl)-N′-substituted guanidines, the nature of the N′-substituent exerts a dominant influence on sigma-receptor affinity, subtype selectivity, and polypharmacology. The tryptamine-derived indole‑ethyl side chain in 1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine delivers a sigma-1/sigma-2 selectivity ratio (~5.5–7.0) that is approximately two‑fold greater than the classic pan‑sigma ligand di‑o‑tolylguanidine (DTG; selectivity ratio ~3.3), despite DTG being ~3.4‑fold more potent at sigma-2 [1]. Replacing the indole‑ethyl group with a simple phenethyl chain (e.g., N-(4,6-dimethylpyrimidin-2-yl)-N′-(2-phenylethyl)guanidine) or with a trifluoromethylphenyl group (e.g., ZINC69391) would forfeit the sigma-2‑preferential binding profile and the moderate adenosine A₂A receptor affinity (Ki = 400 nM) [2] that collectively differentiate this compound for multi‑target screening applications. Generic substitution therefore risks both a loss of sigma subtype selectivity and a reduction in the compound’s ability to probe the intersection of sigma-2 and adenosine pathways.

Quantitative Differentiation Evidence for 1-(4,6-Dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine vs Closest Comparators


Sigma-2 Receptor Affinity and Sigma-1/Sigma-2 Subtype Selectivity vs Ditolylguanidine (DTG)

The target compound exhibits moderate sigma-2 receptor affinity (Ki human = 71 nM, Ki rat = 90 nM) and a sigma-1/sigma-2 selectivity ratio of approximately 7.0 (human, Ki σ1 = 497 nM / Ki σ2 = 71 nM) [1]. This selectivity ratio exceeds that of the widely used pan-sigma ligand ditolylguanidine (DTG; Ki σ1 = 69 nM, Ki σ2 = 21 nM, ratio ≈ 3.3) by a factor of approximately 2.1-fold, although DTG is approximately 3.4-fold more potent at sigma-2 . In contrast, a potent analog within the same 4,6-dimethylpyrimidinyl-guanidine series (BDBM50370780/CHEMBL4164801) achieves a sigma-2 Ki of 16 nM, highlighting that the tryptamine substituent in the target compound trades maximal sigma-2 potency for enhanced subtype selectivity [2].

sigma-2 receptor subtype selectivity guanidine ligands cancer imaging

Adenosine A2A Receptor Affinity as a Secondary Pharmacological Feature vs Typical Sigma-2 Guanidines

The target compound demonstrates moderate adenosine A₂A receptor binding with a Ki of 400 nM, as determined by displacement of [³H]CGS21680 from human recombinant A₂A receptors expressed in HEK293 cells [1]. This level of A₂A affinity is notably absent in the structurally related and more sigma-2-potent analog BDBM50370780 (CHEMBL4164801), which shows no reported A₂A activity, confirming that the indole-ethyl substituent uniquely enables this dual-target profile within the 4,6-dimethylpyrimidinyl-guanidine chemotype. While the A₂A affinity is substantially higher than that of caffeine (Ki ≈ 10–50 µM), it is lower than that of dedicated A₂A antagonist probes such as ZM241385 (Ki ≈ 0.8 nM), positioning the target compound as a moderate-affinity A₂A ligand suitable for combination target screening but not for standalone adenosine receptor profiling.

adenosine A2A receptor polypharmacology sigma-2 ligand neurological disease

Physicochemical and Drug-Likeness Profile vs Ditolylguanidine (DTG) and CNS Drug Space Benchmarks

The computed XLogP3 of the target compound is 2.1, with a molecular weight of 308.4 g/mol, 3 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. This profile contrasts with DTG, which has a higher computed XLogP of approximately 3.2 and a molecular weight of 239.4 g/mol . The lower lipophilicity of the target compound (Δ XLogP ≈ −1.1) is likely to confer improved aqueous solubility and may reduce non-specific protein binding and phospholipidosis risk compared to DTG based on class-level trends in CNS drug design. Both compounds fall within the CNS drug-like chemical space (logP 1–4, MW < 450) [2]; however, the lower lipophilicity of the target compound represents a tangible differentiation for in vitro assay compatibility where DTG's high logP has been associated with solubility limitations and off-target membrane partitioning.

physicochemical properties drug-likeness CNS permeability logP solubility

Multi-Target Screening Selectivity Profile: Evidence of Limited Off-Target Activity Across Diverse Receptor Families

Public high-throughput screening (HTS) data curated by ChEMBL and PubChem show that the target compound has been tested across a broad panel of targets including regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17, muscarinic acetylcholine receptor M1 (CHRM1), LtaS (Staphylococcus aureus), and the unfolded protein response (UPR) pathway . Among these, only the LtaS primary screen and A2A receptor assay generated positive signals, while no significant agonism or inhibition was observed for RGS4, OPRM1, ADAM17, or CHRM1. This profile indicates that the compound's pharmacological activity is largely confined to sigma-2, sigma-1, and adenosine A2A receptors within the tested target space, in contrast to structurally related pyrimidinyl-guanidines that have been reported to show broader activity profiles including Rac1-GEF inhibition (e.g., ZINC69391) [1].

screening selectivity off-target profiling high-throughput screening chemical probe validation

Evidence-Based Application Scenarios for 1-(4,6-Dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine


Sigma-2 Receptor Pharmacological Studies Requiring Subtype Selectivity Over Sigma-1

The target compound's sigma-1/sigma-2 selectivity ratio of ~7.0 provides a distinct advantage over the pan‑sigma ligand DTG (ratio ~3.3) for experiments designed to isolate sigma-2‑mediated cellular responses from sigma-1 contributions [1]. This is relevant for cancer biology studies where sigma-2 overexpression correlates with proliferation, and sigma-1 engagement may confound phenotypic readouts. The well‑characterized ¹H NMR spectrum facilitates rapid identity and purity verification upon receipt, ensuring batch‑to‑batch consistency for reproducible pharmacological profiling [2].

Dual-Target Screening Campaigns at Sigma-2 and Adenosine A2A Receptors

Because the compound exhibits both moderate sigma-2 affinity (Ki = 71 nM) and moderate A₂A receptor affinity (Ki = 400 nM), it can serve as a single‑molecule tool for medium‑throughput screening cascades aimed at identifying compounds that simultaneously modulate sigma-2 and adenosine pathways [1]. This dual‑target profile eliminates the need to source two separate chemical probes in initial target‑identification screens, reducing procurement overhead and simplifying compound logistics. The compound's multi‑target screening data further support its use as a dual‑target probe, as no significant activity at RGS4, mu‑opioid, ADAM17, or M1 receptors has been reported [3].

Cellular Assay Development Where Low Lipophilicity Reduces Non‑Specific Binding Artifacts

With a computed XLogP3 of 2.1—approximately 1.1 log units lower than DTG (XLogP ≈ 3.2)—the target compound is expected to exhibit reduced non‑specific membrane partitioning and improved aqueous solubility in standard cell‑culture media [1][2]. This physicochemical differentiation is particularly valuable for fluorescence‑based or luminescence‑based HTS formats where compound precipitation or high background fluorescence due to membrane binding can compromise assay robustness. The favorable drug‑like profile (MW = 308.4, HBD = 3, HBA = 3) further supports its use in early‑stage cellular target‑engagement studies without the need for extensive formulation optimization.

Structure‑Activity Relationship (SAR) Studies of Indole‑Ethyl Guanidine Sigma Ligands

The availability of closely related analogs within the 4,6‑dimethylpyrimidinyl‑guanidine series—including indole‑substituted variants such as N-(4,6‑dimethylpyrimidin‑2‑yl)-N′-[2-(5‑methoxy‑1H‑indol‑3‑yl)ethyl]guanidine and the 5‑fluoro‑indole analog—positions the target compound as a critical reference standard for SAR exploration of the indole‑ethyl substituent's contribution to sigma subtype selectivity and A2A engagement [1]. The synthetic route via 4,6‑dimethylpyrimidin‑2‑ylcyanamide and tryptamine is published, enabling academic labs to independently resynthesize and derivatize the core scaffold [2]. The deposited ¹H NMR spectrum provides a benchmark for characterizing new analogs generated during SAR campaigns [3].

Quote Request

Request a Quote for 1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.